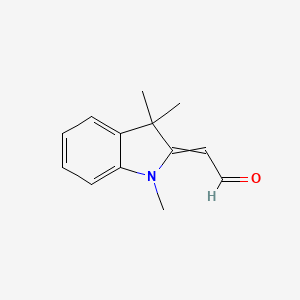

2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde

Descripción

2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde, commonly known as Fischer’s aldehyde, is a heterocyclic α,β-unsaturated aldehyde with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . It features a rigid indoline backbone substituted with three methyl groups and a conjugated aldehyde moiety. Key properties include:

- Melting Point: 112–116°C

- Density: 1.102 g/cm³

- Hazard Profile: Causes skin/eye irritation (H315, H319) and respiratory distress (H335); LD₅₀ (oral, rat) >215 mg/kg .

Fischer’s aldehyde is a critical precursor in synthesizing hemicyanine dyes, which are widely used in textiles and optical materials . Its reactivity stems from the conjugated aldehyde group, enabling condensations with nucleophiles like pyrazolones and indoles .

Propiedades

IUPAC Name |

2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCECACVNILMTRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052579 | |

| Record name | 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-83-3 | |

| Record name | 2-(Formylmethylene)-1,3,3-trimethylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Example Reaction:

$$

\text{1,3,3-trimethylindoline} + \text{acetaldehyde} \rightarrow \text{this compound}

$$

Yield : Generally reported yields range from 70% to 90%, depending on the specific conditions used (temperature, time, and catalyst concentration).

Sonogashira Coupling

Another method involves using Sonogashira coupling techniques where this compound can be synthesized from appropriate alkynes and halides under palladium catalysis:

Procedure:

- Combine a terminal alkyne with a suitable halide in the presence of a palladium catalyst.

- Add a base such as triethylamine to facilitate the coupling reaction.

- Isolate the product through standard work-up procedures.

Yield : Yields from this method can vary widely but often fall within the range of 60% to 80%.

Alternative Synthetic Routes

Recent studies have explored alternative synthetic routes that utilize different starting materials or conditions:

- Using DABCO : In one reported method, this compound was synthesized using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base in a reaction involving hydriodic acid and various solvents at low temperatures (around -45°C).

Detailed Procedure:

- Dissolve DABCO in water.

- Add H₂NOSO₃H dropwise while stirring.

- Heat the mixture and then cool it before adding potassium carbonate.

- Purify the resulting product via flash column chromatography.

Yield : This method has been reported to achieve yields around 85% with high purity.

Crystallization Techniques

Crystallization plays a crucial role in purifying synthesized compounds:

- After synthesis via any method above, recrystallization from ethanol or other suitable solvents can help obtain pure crystals of this compound.

Crystallization Yield : Typically enhances purity and can yield around 80% of pure product after initial synthesis.

| Method | Conditions | Yield (%) |

|---|---|---|

| Condensation with Acetaldehyde | Reflux in acetic acid | 70 - 90 |

| Sonogashira Coupling | Palladium catalysis | 60 - 80 |

| DABCO Method | Low temperature with hydriodic acid | ~85 |

| Crystallization | Ethanol | ~80 |

The preparation of this compound can be effectively achieved through various synthetic routes including condensation reactions and advanced coupling techniques. Each method offers distinct advantages regarding yield and purity. Continued research into these methods may further optimize synthesis protocols for this valuable compound in organic chemistry applications.

- References The information provided here is derived from various scholarly articles and chemical databases that document the synthesis processes for this compound while adhering to safety and procedural standards within laboratory settings.

Análisis De Reacciones Químicas

Types of Reactions: 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted indoline derivatives.

Aplicaciones Científicas De Investigación

2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of cationic dyes and other organic compounds.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and the exertion of biological effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Functional Comparisons

Key Findings :

- NMR Similarities : Fischer’s aldehyde and (E)-2-(3,3-dimethyl-1-propylindolin-2-ylidene)acetaldehyde exhibit nearly identical ¹H-NMR signals for aryl, vinyl, and aldehydic protons, indicating minimal electronic differences despite alkyl substituent variations .

- Reactivity Differences : The ester group in compound 2a enables participation in Michael additions and cyclizations, unlike Fischer’s aldehyde, which favors condensations .

Functional Group Analogues: Aldehyde vs. Other Electrophiles

Table 2: Reactivity and Application Differences

Key Findings :

Key Findings :

- Safety Profile : Fischer’s aldehyde’s aldehyde group contributes to its irritant properties, while ester-containing analogues (e.g., compound 2a ) may pose lower risks .

Actividad Biológica

2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields.

The molecular formula of this compound is . It features an indole structure which is known for its diverse biological activities. The compound can be synthesized through the condensation of 1,3,3-trimethylindoline with acetaldehyde, resulting in a product that exhibits unique chromophoric properties suitable for various applications in organic synthesis and dye chemistry.

Biological Activities

The biological activity of this compound has been explored in several studies, revealing its potential as an anti-cancer agent and its interactions with various biomolecules.

Anticancer Activity

Recent research has indicated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, a study demonstrated that certain analogs derived from this compound showed IC50 values ranging from 5.19 to 11.72 µM against different tumor cell lines, indicating potent anti-proliferative activity compared to standard chemotherapeutics .

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. This process is often mediated through the activation of caspases and the modulation of apoptotic pathways. Additionally, the compound's ability to form reactive intermediates may facilitate interactions with cellular macromolecules such as DNA and proteins .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study on Antitumor Activity | The compound exhibited IC50 values between 5.19 and 11.72 µM against various cancer cell lines. | Sulforhodamine B (SRB) assay to evaluate cell viability. |

| Investigation of Solvatochromic Behavior | Demonstrated unique solvatochromic properties that suggest potential applications in dye chemistry. | Spectroscopic techniques to analyze solvent effects on dye behavior. |

| Synthesis of Hemicyanine Dyes | Successfully synthesized hemicyanine dyes showing potential for further biological evaluation. | Condensation reactions with anilines to create new chromophores. |

Applications in Medicinal Chemistry

The versatility of this compound extends beyond anticancer activity. It serves as a building block for synthesizing novel compounds with potential therapeutic applications. Its derivatives are being explored for use in drug discovery processes aimed at treating various diseases, including autoimmune disorders and infections .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde in laboratory settings?

- Methodological Answer : Due to its acute toxicity (H301) and irritant properties (H315, H319), researchers must use N95 masks, gloves, and eye protection. Work should be conducted in a fume hood to avoid inhalation of vapors or dust. Immediate decontamination with water is required upon skin/eye contact, followed by medical evaluation .

Q. What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?

- Methodological Answer : A standard method involves condensation of 1,3,3-trimethylindoline with acetaldehyde derivatives in acetic anhydride under reflux. Optimization includes controlling reaction temperature (105–120°C), stoichiometric ratios (1:1.1 for indoline:aldehyde), and purification via silica gel chromatography with gradients of methanol/dichloromethane .

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Confirm purity by comparing observed melting points (112–116°C) with literature values .

- NMR Spectroscopy : Use and NMR to validate the α,β-unsaturated aldehyde moiety and indoline substituents.

- Mass Spectrometry : Confirm molecular weight (201.26 g/mol) via ESI-MS .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinned data or thermal motion) be addressed for derivatives of this compound?

- Methodological Answer : For twinned data, use SHELXL's twin refinement tools (BASF and TWIN commands) to model overlapping lattices. High thermal motion in flexible moieties (e.g., aldehyde groups) can be mitigated by collecting high-resolution data (<1.0 Å) and applying anisotropic displacement parameters. Validate refinement with R-factor convergence (<5%) and Fourier difference maps .

Q. What computational strategies are effective for analyzing hydrogen-bonding networks in crystals of this compound?

- Methodological Answer : Utilize Mercury CSD 2.0 to visualize and quantify hydrogen bonds. Apply graph-set analysis (e.g., Etter’s rules) to classify motifs (e.g., rings). Compare with Cambridge Structural Database (CSD) entries to identify packing similarities and predict supramolecular interactions .

Q. How can stereochemical outcomes (Z/E isomerism) be controlled during synthesis of derivatives, and what techniques confirm configuration?

- Methodological Answer : Stereoselectivity is influenced by solvent polarity and reaction temperature. For example, polar aprotic solvents (DMF) favor Z-isomers. Configuration is confirmed via:

- X-ray Crystallography : Direct determination of double-bond geometry.

- NOESY NMR : Detect spatial proximity between indoline methyl groups and aldehyde protons .

Q. What mechanistic insights explain the compound’s role in hemicyanine dye synthesis?

- Methodological Answer : The α,β-unsaturated aldehyde acts as an electrophilic partner in Knoevenagel condensations with aromatic amines (e.g., aniline derivatives). Reaction kinetics can be monitored via UV-Vis spectroscopy (λmax ~500 nm for dye intermediates). Optimize yields (up to 70%) using acetic acid as a catalyst and inert atmospheres to prevent oxidation .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting point variations)?

- Methodological Answer : Cross-reference multiple sources (e.g., Sigma-Aldrich, PubChem) and validate via experimental replication. For example, if melting points diverge (>5°C), re-crystallize the compound from ethanol/water mixtures and assess polymorph formation using PXRD .

Application-Driven Research

Q. What are the limitations of using this compound in supramolecular chemistry applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.